molecular formula C7H9N5O3 B11640027 (2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide

(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide

Cat. No.: B11640027
M. Wt: 211.18 g/mol
InChI Key: CNCWSOZGAGFUDB-XNWCZRBMSA-N
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Description

(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with hydroxyl and methyl groups, and a hydrazinecarboxamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide typically involves the condensation of 2,4-dihydroxy-6-methylpyrimidine-5-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into various industrial processes and products.

Mechanism of Action

The mechanism of action of (2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can interfere with metalloprotein functions. Additionally, it may modulate signaling pathways by interacting with key proteins involved in cellular processes.

Properties

Molecular Formula

C7H9N5O3

Molecular Weight

211.18 g/mol

IUPAC Name

[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]urea

InChI

InChI=1S/C7H9N5O3/c1-3-4(2-9-12-6(8)14)5(13)11-7(15)10-3/h2H,1H3,(H3,8,12,14)(H2,10,11,13,15)/b9-2+

InChI Key

CNCWSOZGAGFUDB-XNWCZRBMSA-N

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)/C=N/NC(=O)N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=NNC(=O)N

Origin of Product

United States

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